3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride
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Overview
Description
3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It contains a pyrazole ring substituted with a bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride typically involves the cyclization of 5-bromo-2-thienyl chalcones with phenyl hydrazine hydrate. This reaction can be catalyzed by environmentally friendly catalysts such as fly ash: H2SO4 under microwave irradiation . The reaction conditions include:
Temperature: 70°C
Catalyst: Fly ashH2SO4
Solvent: Solvent-free conditions
Yield: More than 75%
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and scalable microwave reactors to ensure consistent yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted pyrazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrazole derivatives.
Scientific Research Applications
3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of conjugated polymers for electronic and optoelectronic applications.
Biological Studies: It serves as a probe to study the interactions of pyrazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, modulating their activity. The pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-2-thienyl)pyridine: Similar structure but with a pyridine ring instead of a pyrazole ring.
1-Phenyl-3-(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines: Similar pyrazoline derivatives with different substituents.
Uniqueness
3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing novel materials and pharmaceuticals.
Properties
IUPAC Name |
5-(5-bromothiophen-2-yl)-1H-pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S.ClH/c8-6-2-1-5(12-6)4-3-7(9)11-10-4;/h1-3H,(H3,9,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBRFERSSWJUGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC(=NN2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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